molecular formula C5H14N2O7S3 B166770 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate CAS No. 127793-03-7

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate

Cat. No.: B166770
CAS No.: 127793-03-7
M. Wt: 310.4 g/mol
InChI Key: DTCHUUPGGRYCPE-UHFFFAOYSA-N
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Description

2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2O7S3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

127793-03-7

Molecular Formula

C5H14N2O7S3

Molecular Weight

310.4 g/mol

IUPAC Name

2-[methanesulfonamido(methylsulfonyl)amino]ethyl methanesulfonate

InChI

InChI=1S/C5H14N2O7S3/c1-15(8,9)6-7(16(2,10)11)4-5-14-17(3,12)13/h6H,4-5H2,1-3H3

InChI Key

DTCHUUPGGRYCPE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C

Synonyms

1,2-BIS(METHYLSULFONYL)-1-{2-[(METHYLSULFONYL)OXY]ETHYL}HYDRAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-step process with a total yield less than 10% has been previously reported published in the following patents and journal articles: U.S. Pat. No. 5,637,619 (Jun. 10, 1997 for VNP40101M); U.S. Pat. No. 4,684,747 (Aug. 4, 1987 for intermediate VNP4090CE); WO97/02029 (Jan. 23, 1997); Journal of Medicinal Chemistry, 1990, 33(8): 2259-2264; Journal of Medicinal Chemistry, 1996, 39(3): 796-801, as illustrated in FIG. 1. 2-Hydroxyethylhydrazine (HEH) was used a starting material and reacted with methanesulfonyl chloride to obtain 1,2-bis(methylsulfonyl)-1-[2-(methylsulfonyloxy)ethyl]hydrazine (BMH) at −20° C. for 18 hours, using pyridine as base. The crude intermediate BMH was treated with lithium chloride in acetone under reflux for 3 days to afford 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE). After purification by flash column chromatography, an approximately 20% yield was reached for the two steps. VNP4090CE was condensed with methyl isocyanate at room temperature using triethylamine (TEA) as a base. After crystallization from ethanol, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylcarbamoyl)hydrazine (VNP40101M) with an approximately 42% yield. The total yield of this process was less than 10%. It is noted that the process used methyl isocyanate, which is extremely dangerous for manufacturing in scaleup kilogram amounts. For this reason, the present inventors investigated the synthesis and have developed new methods to prepare VNP40101M.
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